Fumaronitrile

描述

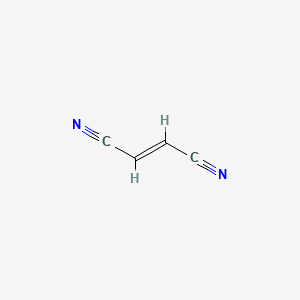

Structure

3D Structure

属性

IUPAC Name |

(E)-but-2-enedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2/c5-3-1-2-4-6/h1-2H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPOHTVBFVELTG-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C#N)\C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2 | |

| Record name | FUMARONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20423 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025342 | |

| Record name | Fumaronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fumaronitrile appears as needles or brown crystalline solid. (NTP, 1992), Brown solid; [CAMEO] Fine white crystals; [MSDSonline] | |

| Record name | FUMARONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20423 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fumaronitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9078 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

367 °F at 760 mmHg (NTP, 1992) | |

| Record name | FUMARONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20423 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | FUMARONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20423 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.9416 at 232 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | FUMARONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20423 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.19 [mmHg] | |

| Record name | Fumaronitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9078 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

764-42-1 | |

| Record name | FUMARONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20423 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (2E)-2-Butenedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fumaronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FUMARONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenedinitrile, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fumaronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fumaronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

206.2 °F (NTP, 1992) | |

| Record name | FUMARONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20423 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Fumaronitrile chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaronitrile, with the IUPAC name (E)-but-2-enedinitrile, is a dinitrile compound that presents as a brown crystalline solid or needles.[1][2] Its rigid, electron-deficient structure makes it a valuable intermediate and building block in a variety of chemical syntheses. This guide provides an in-depth overview of the chemical properties, structure, and reactivity of this compound, with a focus on data and experimental protocols relevant to research and development.

Chemical Structure and Identification

This compound is the trans isomer of but-2-enedinitrile.[3] Its structure is characterized by a carbon-carbon double bond with two nitrile groups oriented in opposite directions.

graph Fumaronitrile_Structure {

layout=neato;

node [shape=plaintext, fontcolor="#202124"];

edge [color="#202124"];

C1 [label="C"];

C2 [label="C"];

H1 [label="H"];

H2 [label="H"];

C3 [label="C"];

N1 [label="N"];

C4 [label="C"];

N2 [label="N"];

C1 -- C2 [len=1.5];

C1 -- H1 [len=1];

C2 -- H2 [len=1];

C1 -- C3 [len=1.5];

C2 -- C4 [len=1.5];

C3 -- N1 [style=invis, len=0.5];

C4 -- N2 [style=invis, len=0.5];

edge [style=bold];

C1 -- C2 [label="="];

C3 -- N1 [label="≡"];

C4 -- N2 [label="≡"];

}

Caption: Diels-Alder reaction of this compound and cyclopentadiene (B3395910).

Free-Radical Polymerization

This compound can be polymerized via a free-radical mechanism, typically involving initiation, propagation, and termination steps.

Caption: Workflow for the free-radical polymerization of this compound.

Safety and Handling

This compound is classified as toxic if swallowed or inhaled.[4] It is an irritant to the skin, eyes, and respiratory tract.[3] When heated to decomposition, it may emit toxic fumes of nitrogen oxides and cyanide.[3] Appropriate personal protective equipment, including gloves, eye protection, and a respirator, should be used when handling this compound.[5] All work should be conducted in a well-ventilated chemical fume hood.[6]

Applications

This compound serves as a valuable intermediate in the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals.[7] Its ability to undergo polymerization also makes it a monomer for the creation of specialty polymers.[7]

References

- 1. This compound(764-42-1) 13C NMR spectrum [chemicalbook.com]

- 2. This compound(764-42-1) 1H NMR spectrum [chemicalbook.com]

- 3. Diels–Alder reaction of this compound and cyclopentadiene in water: the influence of cosolutes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. sites.bu.edu [sites.bu.edu]

- 5. 反丁烯二腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. spectrabase.com [spectrabase.com]

- 7. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]

An In-depth Technical Guide to the Physical Properties of Solid Fumaronitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaronitrile (trans-1,2-dicyanoethylene), a dinitrile derivative of fumaric acid, is a solid organic compound of significant interest in organic synthesis and materials science. Its rigid, electron-deficient structure makes it a valuable building block for heterocyclic compounds, a precursor for polymers with unique properties, and a component in the development of organic electronics.[1][2][3] A thorough understanding of its physical properties is paramount for its effective application in research and development, particularly in areas such as reaction engineering, materials processing, and formulation development. This guide provides a comprehensive overview of the core physical properties of solid this compound, complete with quantitative data, detailed experimental methodologies, and a logical framework illustrating the interplay of these characteristics.

General and Molecular Properties

This compound is identified by the CAS Number 764-42-1.[4] It exists as a solid crystalline substance at room temperature, often appearing as white to light yellow or brown needles or crystalline powder.[1][2][5] The compound is known to be stable under standard conditions but is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[1][3]

| Identifier | Value | Reference |

| IUPAC Name | (2E)-but-2-enedinitrile | |

| Synonyms | Fumarodinitrile, trans-1,2-Dicyanoethylene | [1][2][6] |

| CAS Number | 764-42-1 | [4] |

| Molecular Formula | C₄H₂N₂ | [2] |

| Molecular Weight | 78.07 g/mol | [2][4] |

| Appearance | Needles or brown/white crystalline solid | [1][2][5] |

Thermal and Physical Properties

The thermal and physical characteristics of this compound dictate its behavior in various physical and chemical processes. These properties are summarized below.

| Property | Value | Conditions | Reference |

| Melting Point | 93-95 °C (lit.) | - | [1][4][7][8] |

| 206.2 °F (96.8 °C) | - | [2][9] | |

| Boiling Point | 186 °C (lit.) | 760 mmHg | [1][4][7] |

| 367 °F (186.1 °C) | 760 mmHg | [2][9] | |

| Density (Solid) | 1.249 g/cm³ | 20 °C | [1][3] |

| Vapor Pressure | 0.19 mmHg | - | |

| Solubility | |||

| Water | < 1 mg/mL | 70 °F (21.1 °C) | [5][9] |

| Ethanol | 50 mg/mL | - | [1][7][8] |

| Acetone | Soluble (lit.) | - | [7][8] |

| Chloroform | Soluble (lit.) | - | [7][8] |

| Diethyl Ether | Slightly soluble (lit.) | - | [7][8] |

| Benzene | Soluble | - | [1][3] |

Thermodynamic and Spectroscopic Data

Thermodynamic data provides insight into the energy of the system, while spectroscopic analysis confirms the molecular structure and vibrational modes.

| Property | Value | Reference |

| Standard Solid Enthalpy of Combustion (ΔcH°solid) | -2128.00 ± 2.00 kJ/mol | [10] |

| Enthalpy of Sublimation (ΔsubH) | 69.6 kJ/mol at 260 K | [11] |

| 72 ± 0.8 kJ/mol at 263 K | [11] | |

| Infrared (IR) Spectra | KBr pellet technique data available | [12] |

| Raman Spectra | FT-Raman technique data available | [13] |

| 1H NMR Spectra | Varian A-60 instrument data available | |

| Mass Spectrometry (GC-MS) | Top Peak m/z: 78 |

Experimental Protocols

The data presented in this guide are determined through standardized experimental procedures. The following sections outline the methodologies for key physical property measurements.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.

-

Methodology (Capillary Method):

-

A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is attached to a calibrated thermometer and placed in a heating apparatus (e.g., a Thiele tube with heating oil or an automated melting point apparatus).[7]

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) as it approaches the expected melting point.[2][10]

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns to liquid are recorded. This range constitutes the melting point.[1][2][7]

-

Solubility Determination

Solubility is determined by establishing the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

-

Methodology (Shake-Flask Method):

-

An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the mixture is allowed to stand, permitting the undissolved solid to settle.

-

A sample of the supernatant saturated solution is carefully withdrawn, filtered to remove any suspended solid particles, and weighed.

-

The amount of dissolved this compound in the sample is quantified using a suitable analytical technique, such as spectroscopy or gravimetric analysis after solvent evaporation. The solubility is then expressed in units such as mg/mL.[3]

-

Spectroscopic Analysis

FT-IR spectroscopy is used to identify the functional groups and vibrational modes of the molecule.

-

Methodology (KBr Pellet Technique):

-

Approximately 1-2 mg of dry this compound is mixed with 100-200 mg of spectroscopic grade potassium bromide (KBr), which is transparent in the mid-infrared range.[14][15][16]

-

The mixture is finely ground in an agate mortar to reduce particle size and ensure homogeneous dispersion.[6][14][15] This minimizes light scattering (the Christiansen effect).[17]

-

The powdered mixture is placed into a die and compressed under high pressure (several tons) using a hydraulic press to form a thin, transparent, or translucent pellet.[15][17]

-

The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the transmission spectrum is recorded. A background spectrum of a pure KBr pellet is also taken for correction.[14]

-

Raman spectroscopy provides complementary vibrational information to FT-IR, particularly for symmetric, non-polar bonds.

-

Methodology (Solid-State FT-Raman):

-

A small amount of solid this compound is placed into a sample holder, such as a small cup or pressed into a pellet.[9] No extensive sample preparation is typically required.[18]

-

The sample is illuminated with a monochromatic laser source (e.g., from a Nd:YAG laser in an FT-Raman spectrometer).

-

The scattered light is collected, filtered to remove the intense Rayleigh scattering, and directed into a spectrometer.

-

The resulting Raman spectrum, which plots intensity versus the Raman shift (in cm⁻¹), reveals the vibrational modes of the this compound molecule.[13]

-

Crystal Structure Determination

The precise three-dimensional arrangement of atoms is determined using single-crystal X-ray diffraction.

-

Methodology (Single-Crystal X-ray Diffraction):

-

Crystallization: A high-quality single crystal of this compound (typically >0.1 mm) is grown from a suitable solvent via slow evaporation, vapor diffusion, or cooling.[11][19]

-

Mounting: The selected crystal is mounted on a goniometer head in the X-ray diffractometer.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of spots (reflections) is produced and recorded by a detector.[19]

-

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms are determined (structure solution) and then optimized (structure refinement) to create a final, precise molecular and crystal structure.[11][20]

-

Interrelation of Physical Properties

The physical properties of solid this compound are not independent but are logically interconnected, stemming from its fundamental molecular structure and the resulting intermolecular forces in the crystal lattice. The following diagram illustrates these relationships.

References

- 1. pennwest.edu [pennwest.edu]

- 2. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 3. quora.com [quora.com]

- 4. scribd.com [scribd.com]

- 5. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. byjus.com [byjus.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. plus.ac.at [plus.ac.at]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. benchchem.com [benchchem.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. shimadzu.com [shimadzu.com]

- 15. How Do You Prepare Kbr Pellets For Ftir? Master The Technique For High-Quality Ir Analysis - Kintek Solution [kindle-tech.com]

- 16. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 17. scienceijsar.com [scienceijsar.com]

- 18. Towards routine organic structure determination using Raman microscopy - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02954A [pubs.rsc.org]

- 19. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 20. resources.rigaku.com [resources.rigaku.com]

An In-depth Technical Guide to the Synthesis of Fumaronitrile from Maleic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaronitrile, a key organic compound, serves as a versatile precursor in the synthesis of various pharmaceuticals and specialty chemicals. Its dinitrile functionality and trans-alkene geometry make it a valuable building block for creating complex molecular architectures. This technical guide provides a comprehensive overview of the primary synthetic route to this compound, commencing from the readily available industrial chemical, maleic anhydride (B1165640). The synthesis is a two-step process involving the formation of a diamide (B1670390) intermediate, followed by a dehydration reaction. This document details the experimental protocols, quantitative data, and underlying chemical principles for this transformation.

Synthetic Pathway Overview

The conversion of maleic anhydride to this compound proceeds through a well-established two-step reaction sequence. The initial step involves the ammonolysis of maleic anhydride to produce maleamide (B1587962). The subsequent and final step is the dehydration of maleamide to yield this compound.

Caption: Overall synthetic scheme for this compound from maleic anhydride.

Step 1: Ammonolysis of Maleic Anhydride to Maleamide

The first step in the synthesis is the ring-opening reaction of maleic anhydride with ammonia to form maleamide. This reaction is a nucleophilic acyl substitution where ammonia acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride. This is typically a high-yield reaction.

Experimental Protocol:

General Procedure for Ammonolysis:

-

Maleic anhydride is dissolved in a suitable inert solvent.

-

Aqueous or gaseous ammonia is introduced into the reaction mixture, often at a controlled temperature to manage the exothermic nature of the reaction.

-

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by observing the precipitation of the product.

-

Upon completion, the maleamide product is typically isolated by filtration, washed, and dried.

Step 2: Dehydration of Maleamide to this compound

The second and final step is the dehydration of maleamide to this compound. This reaction involves the removal of two molecules of water from the diamide to form the two nitrile groups. This transformation requires a dehydrating agent. Common dehydrating agents for the conversion of amides to nitriles include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and thionyl chloride (SOCl₂).

Experimental Protocol:

Detailed experimental procedures for the direct dehydration of maleamide to this compound are not explicitly detailed in the provided search results. However, general methods for the dehydration of amides to nitriles are well-documented.

General Procedure for Dehydration using Phosphorus Pentoxide:

-

Maleamide is intimately mixed with a dehydrating agent, such as phosphorus pentoxide, typically in a solid-state reaction or in an inert high-boiling solvent.

-

The mixture is heated to drive the dehydration reaction. The reaction temperature will vary depending on the specific dehydrating agent used.

-

The this compound product is then isolated from the reaction mixture. This may involve distillation, sublimation, or extraction, followed by purification techniques like recrystallization or chromatography.

Quantitative Data

Quantitative data for the specific synthesis of this compound from maleic anhydride is not available in the provided search results. However, yields for analogous reactions, such as the formation of N-phenylmaleimide from maleanilic acid (the intermediate from maleic anhydride and aniline), are reported to be in the range of 75-80%.[1] It is reasonable to expect that the synthesis of this compound would proceed with comparable efficiency under optimized conditions.

Table 1: Summary of Analogous Reaction Data

| Reaction Step | Reactants | Product | Dehydrating Agent | Yield (%) | Reference |

| Amidation | Maleic anhydride, Aniline | Maleanilic acid | - | 97-98 | [1] |

| Imidation (Dehydration) | Maleanilic acid | N-Phenylmaleimide | Acetic anhydride, Sodium acetate | 75-80 | [1] |

Experimental Workflow

The following diagram illustrates a typical laboratory workflow for the synthesis of this compound from maleic anhydride.

Caption: Laboratory workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

The chemical transformations involved in this synthesis follow fundamental principles of organic chemistry. The initial ammonolysis is a classic example of nucleophilic attack on a carbonyl group, while the subsequent dehydration is a condensation reaction.

Caption: Key chemical principles in the synthesis of this compound.

Conclusion

The synthesis of this compound from maleic anhydride is a straightforward and efficient two-step process that is well-suited for laboratory and potentially industrial-scale production. While specific, detailed protocols for this exact transformation are not prevalent in the readily available literature, the synthesis can be reliably performed by applying established methodologies for ammonolysis of anhydrides and dehydration of amides. Further research and process optimization could lead to the development of a one-pot synthesis, which would enhance the efficiency and cost-effectiveness of this compound production. This guide provides a solid foundation for researchers and professionals to develop and implement a robust synthetic strategy for this important chemical intermediate.

References

A Technical Guide to Historical Methods for the Preparation of Fumaronitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the synthesis of fumaronitrile, a valuable dinitrile precursor in the production of pharmaceuticals and other industrial chemicals. The following sections provide detailed experimental protocols, quantitative data, and visual representations of the core chemical transformations involved in these early-stage preparations.

Dehydration of Fumaramide (B1208544)

One of the most well-documented early methods for preparing this compound is the dehydration of fumaramide, typically employing a strong dehydrating agent such as phosphorus pentoxide. This straightforward approach provides good yields of the target compound.

Experimental Protocol

The following procedure is adapted from a method described in Organic Syntheses.[1]

A. Preparation of Fumaramide:

-

In a 2-liter flask equipped with a stirrer and a thermometer, combine 516 g (3.0 moles) of diethyl fumarate (B1241708), 600 ml of concentrated ammonium (B1175870) hydroxide (B78521) (28%), and 60 g of ammonium chloride.

-

Stir the reaction mixture at 25–30°C for 7 hours, using slight cooling to maintain the temperature.

-

Filter the resulting thick slurry of fumaramide with suction.

-

Reslurry the collected solid with 1 liter of water, filter again, and then wash with approximately 50 ml of ethanol.

-

Dry the white crystalline product in air or in an oven at a temperature below 75°C.

B. Preparation of this compound:

-

Thoroughly mix 228 g (2.0 moles) of dry, finely powdered fumaramide and 613 g (4.3 moles) of phosphorus pentoxide in a 3-liter flask.

-

Connect the flask to a 1-liter suction flask receiver, which is cooled in an ice bath or with cold running water.

-

Evacuate the system to a pressure of 15–30 mm using a water aspirator.

-

Heat the reaction flask with a flame, moving the flame over the surface of the reaction mixture.

-

The reaction mass will froth and blacken as the this compound distills and sublimes into the receiver. The elbow leading to the receiver should be heated occasionally to melt any condensed product.

-

Continue heating for 1.5 to 2 hours until no more this compound distills.

-

The crude product can be purified by recrystallization. Dissolve the product in 150 ml of hot benzene (B151609) and decant or filter the solution into 500 ml of hexane (B92381) or petroleum ether.

Quantitative Data

| Parameter | Value | Reference |

| Fumaramide Yield | 80–88% | [1] |

| This compound Yield | 80–85% | [1] |

| This compound Melting Point | 93–95°C (crude), 96-97°C (recrystallized) | [1][2] |

Reaction Workflow

Caption: Workflow for the preparation of this compound from diethyl fumarate via fumaramide dehydration.

Synthesis from Chloroacrylonitrile

An alternative historical route to this compound involves the reaction of chloroacrylonitrile with a water-soluble metal cyanide in a weakly alkaline aqueous solution.[2] This method capitalized on the increasing availability of acrylonitrile (B1666552) as an industrial chemical.

Experimental Protocol

The following protocol is based on a 1949 patent by Monsanto Chemical Company.[2]

-

Prepare a solution of 52 parts of sodium cyanide in 200 parts of water.

-

Adjust the pH of the solution to 8 by adding approximately 60 parts of acetic acid.

-

Slowly add 50 parts of chloroacrylonitrile to the buffered cyanide solution while maintaining the temperature at 25-30°C by stirring and cooling.

-

After three hours of reaction time, dilute the mixture with water.

-

Distill the solution at a reduced pressure of approximately 200 mm.

-

Cool the aqueous distillate to obtain the solid this compound product.

Quantitative Data

| Parameter | Value | Reference |

| Sodium Cyanide | 52 parts | [2] |

| Water | 200 parts | [2] |

| Acetic Acid | ~60 parts | [2] |

| Chloroacrylonitrile | 50 parts | [2] |

| Reaction Temperature | 25-30°C | [2] |

| Reaction Time | 3 hours | [2] |

| Product Melting Point | 96-97°C | [2] |

Reaction Pathway

Caption: Synthesis of this compound from chloroacrylonitrile and sodium cyanide.

The Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction provides a pathway to fumaronitriles from trans-dibromoalkenes. This method involves the reaction of the dibromoalkene with copper(I) cyanide.

Experimental Protocol

The following is a generalized procedure for the synthesis of a this compound derivative as described in a doctoral thesis.[3]

-

Suspend copper(I) cyanide in dimethylformamide (DMF) at 145°C.

-

Add the trans-dibromoalkene to the heated suspension.

-

Heat the reaction mixture at 130°C for 18 hours.

-

Purify the resulting dinitrile by vacuum distillation.

Quantitative Data

| Parameter | Value | Reference |

| Reactant | trans-4,5-dibromo-4E-octene | [3] |

| Reagent | Copper(I) Cyanide (CuCN) | [3] |

| Solvent | Dimethylformamide (DMF) | [3] |

| Reaction Temperature | 130°C | [3] |

| Reaction Time | 18 hours | [3] |

| Yield of 2,3-dipropylthis compound | 52% | [3] |

Logical Relationship Diagram

Caption: Logical flow from an alkyne to a this compound derivative via the Rosenmund-von Braun reaction.

Other Historical Preparative Notes

Several other methods for the preparation of this compound have been mentioned in historical literature, although detailed experimental protocols are less readily available. These include:

-

Reaction of diiodoethylene with cuprous cyanide. [1]

-

Hydrolysis of the product from the reaction of hydrogen cyanide with chloroacrylonitrile. [1]

-

Catalytic dehydrogenation of succinonitrile. [4]

-

Ammoxidation of C4 straight-chain hydrocarbons. [4]

These methods represent early explorations into the synthesis of this compound and underscore the compound's significance as a target molecule in organic synthesis. Further investigation into archival chemical literature may provide more detailed insights into these less-documented pathways.

References

Spectroscopic Characterization of Fumaronitrile: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data used for the characterization of fumaronitrile ((E)-but-2-enedinitrile). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound. This document details key spectroscopic data, outlines the experimental protocols for obtaining this data, and illustrates relevant chemical pathways.

Spectroscopic Data

This compound (C₄H₂N₂) is a simple, linear molecule with a center of symmetry, belonging to the C₂h point group.[1] This symmetry has important implications for its spectroscopic properties, particularly in Infrared (IR) and Raman spectroscopy where the rule of mutual exclusion applies.[1] This means that vibrational modes that are Raman active are IR inactive, and vice versa.

Vibrational Spectroscopy (IR and Raman)

The vibrational spectra of this compound have been studied in detail.[1] The key stretching and bending modes are summarized below.

Table 1: Summary of Infrared (IR) and Raman Spectroscopic Data for this compound

| Vibrational Mode | Symmetry Species | Frequency (cm⁻¹) (Raman) | Frequency (cm⁻¹) (Infrared) | Reference |

| C-H Stretch | Ag | 3050 | Inactive | [1] |

| C≡N Stretch | Ag | 2215 | Inactive | [1] |

| C=C Stretch | Ag | 1610 | Inactive | [1] |

| C-C Stretch | Ag | 1010 | Inactive | [1] |

| C=C-H In-plane Bend | Ag | 1290 | Inactive | [1] |

| C=C-C In-plane Bend | Ag | 596 | Inactive | [1] |

| C-C≡N In-plane Bend | Ag | 265 | Inactive | [1] |

| C-H Out-of-plane Bend | Bu | Inactive | 785 | [1] |

| C-C≡N Out-of-plane Bend | Bu | Inactive | 150 | [1] |

| Torsional Mode | Au | Inactive | 121 (Calculated) | [1] |

| Out-of-plane Bend | Bg | 845 | Inactive | [1] |

| Out-of-plane Bend | Bg | 251 | Inactive | [1] |

| C-C≡N Bend | - | - | 360 | [1] |

Data compiled from studies on solid samples (mulls) and solution spectra.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information on the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the this compound molecule. Due to the molecule's symmetry, only one signal is observed for the two equivalent protons and two signals for the two pairs of equivalent carbons.

Table 2: Summary of ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) in ppm | Solvent | Reference |

| ¹H | 6.6 - 6.7 | CDCl₃ | [2] |

| ¹³C (C=C) | 119.5 | CDCl₃ | [3] |

| ¹³C (C≡N) | 115.0 | CDCl₃ | [3] |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides data on its molecular weight and fragmentation pattern.

Table 3: Key Mass Spectrometry Data (EI-MS) for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment | Reference |

| 78 | 100 | [M]⁺ (Molecular Ion) | [4] |

| 77 | 10 | [M-H]⁺ | [4] |

| 52 | 20 | [M-CN]⁺ or [C₃H₂N]⁺ | [4] |

| 51 | 15 | [M-HCN]⁺ or [C₃H]⁺ | [4] |

Experimental Protocols

The following sections describe generalized protocols for obtaining the spectroscopic data presented above. These are based on standard laboratory techniques for the analysis of solid organic compounds.

Infrared (IR) Spectroscopy Protocol (KBr Pellet Technique)

This technique involves dispersing the solid sample in a dry potassium bromide (KBr) matrix and pressing it into a transparent pellet.[5][6]

-

Sample Preparation: Grind 1-2 mg of dry this compound with approximately 100-200 mg of spectroscopic grade KBr using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.[7]

-

Pellet Formation: Transfer the powder to a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disk.[7] Cloudiness of the disk can indicate insufficient grinding or the presence of moisture.[7]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric H₂O and CO₂.[8]

-

Sample Spectrum: Record the IR spectrum of the this compound sample, typically in the range of 4000-400 cm⁻¹.[1][8] The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[8]

Raman Spectroscopy Protocol

Raman spectra are often acquired directly from the solid sample.[5]

-

Sample Preparation: Place a small amount of crystalline this compound onto a microscope slide or into a glass capillary tube.

-

Data Acquisition: Place the sample in the spectrometer's sample holder.

-

Instrument Setup: Focus the laser beam (typically a visible or near-infrared laser) onto the sample.[9]

-

Spectrum Collection: Acquire the Raman spectrum. The scattered light is collected and passed through a filter to remove the intense Rayleigh scattering, allowing for the detection of the weaker Raman scattered photons.[9] The data is presented as intensity versus the Raman shift in wavenumbers (cm⁻¹).[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the preparation of a sample for solution-state NMR.

-

Sample Preparation: Dissolve approximately 5-25 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[2][11][12]

-

Filtration (Optional but Recommended): To ensure high-resolution spectra, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[12]

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument will lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.[13]

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹H NMR, a single pulse experiment is usually sufficient. For ¹³C NMR, multiple scans are typically accumulated to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[14]

Mass Spectrometry (GC-MS) Protocol

Gas Chromatography-Mass Spectrometry is suitable for volatile solids like this compound.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., acetone (B3395972) or dichloromethane).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The sample is vaporized and carried by an inert gas through a capillary column, which separates this compound from any impurities.

-

Ionization: As this compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV for Electron Ionization). This process creates a positively charged molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Visualized Workflows and Pathways

The synthesis of this compound can be achieved through a multi-step process starting from maleic anhydride.[15] This pathway is a critical aspect of its production and characterization.

Caption: Synthesis pathway of this compound from Maleic Anhydride.[15]

A general workflow for the complete spectroscopic characterization of a synthesized compound like this compound is also essential for quality control and structural verification.

Caption: General workflow for the spectroscopic characterization of this compound.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. This compound(764-42-1) 1H NMR [m.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C4H2N2 | CID 637930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. eng.uc.edu [eng.uc.edu]

- 8. mmrc.caltech.edu [mmrc.caltech.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. physicsopenlab.org [physicsopenlab.org]

- 11. web.mit.edu [web.mit.edu]

- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 13. ekwan.github.io [ekwan.github.io]

- 14. rsc.org [rsc.org]

- 15. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Fumaronitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of fumaronitrile. It includes key spectral data, detailed experimental protocols, and a structural representation to aid in the analysis and characterization of this compound.

Introduction to this compound and its Spectroscopic Analysis

This compound, a dinitrile of fumaric acid, is a molecule of interest in organic synthesis and materials science. Its simple, symmetric structure provides a clear example for the application of NMR spectroscopy in molecular characterization. This guide will delve into the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound, presenting the expected chemical shifts and discussing the underlying structural basis for the observed signals.

¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound are characterized by their simplicity, a direct consequence of the molecule's symmetry. The following tables summarize the key quantitative data for the ¹H and ¹³C NMR spectra of this compound recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 6.295 ppm[1] | Singlet | 2H | Vinylic Protons (CH) |

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) | Assignment |

| Data not explicitly found in search results | Vinylic Carbons (CH) |

| Data not explicitly found in search results | Nitrile Carbons (CN) |

Note: While a specific literature reference (Magn. Res. Chem., 23, 705 (1985)) is cited for the ¹³C NMR data of this compound, the exact chemical shift values were not available in the searched resources.[2]

Experimental Protocols

The following protocols provide a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR analysis.

-

Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity to avoid extraneous signals in the spectrum.

-

Dissolution: Dissolve the weighed this compound in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Gentle vortexing or sonication can be used to ensure complete dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, standard 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher is suitable for acquiring the spectra.

-

Locking and Shimming: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

Spectral Width: 10-12 ppm

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128 or more (due to the low natural abundance of ¹³C)

-

Decoupling: Proton broadband decoupling should be applied to simplify the spectrum and enhance signal-to-noise.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase correct the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H) or the TMS signal.

Structural Representation and NMR Correlation

The chemical structure of this compound dictates its NMR spectral features. The molecule's plane of symmetry renders the two protons and the two vinylic carbons chemically equivalent, leading to single peaks in their respective NMR spectra.

Caption: Chemical structure of this compound.

The singlet observed in the ¹H NMR spectrum at 6.295 ppm corresponds to the two equivalent vinylic protons. In the ¹³C NMR spectrum, two signals are expected: one for the two equivalent vinylic carbons and another for the two equivalent nitrile carbons. The exact chemical shifts for these carbons in CDCl₃ require confirmation from the primary literature. Due to the symmetry, no proton-proton or proton-carbon spin-spin coupling is observed in the proton-decoupled spectra.

References

An In-depth Technical Guide to the Infrared and Raman Spectroscopy of Fumaronitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and Raman spectroscopy of fumaronitrile. It includes a detailed summary of its vibrational modes, experimental protocols for spectral acquisition, and a logical workflow for the spectroscopic analysis of this molecule.

Introduction to the Vibrational Spectroscopy of this compound

This compound ((E)-but-2-enedinitrile), a molecule with the chemical formula C₄H₂N₂, is the trans isomer of dicyanoethylene. Its linear and symmetrical structure gives it a C₂h point group symmetry. This high degree of symmetry has important implications for its vibrational spectra. The rule of mutual exclusion, a consequence of the center of symmetry in the C₂h point group, dictates that vibrational modes that are Raman active are infrared inactive, and vice versa.[1] Therefore, a complete vibrational analysis of this compound requires both IR and Raman spectroscopy.

The 18 fundamental vibrational modes of this compound are distributed among the symmetry species of the C₂h point group as follows: 7A g (Raman active) + 2A u (inactive) + 3B g (Raman active) + 6B u (IR active).[1]

Data Presentation: Vibrational Frequencies and Assignments

The following tables summarize the experimentally observed and theoretically calculated vibrational frequencies for this compound, along with their assignments to specific molecular motions.

Table 1: Infrared Active Vibrational Modes of this compound (B u Species)

| Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment | Vibrational Mode Description |

| 3070 | 3205 | ν(C-H) | Asymmetric C-H Stretch |

| 2225 | 2405 | ν(C≡N) | Asymmetric C≡N Stretch |

| 1260 | 1287 | δ(C-H) | In-plane C-H Bend |

| 1056 | 1022 | ν(C-C) | Asymmetric C-C Stretch |

| 540 | 552 | δ(C=C-C) | In-plane C=C-C Bend |

| 360 | 387 | δ(C-C≡N) | In-plane C-C≡N Bend |

Table 2: Raman Active Vibrational Modes of this compound (A g and B g Species)

| Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Symmetry Species | Assignment | Vibrational Mode Description |

| 3050 | 3200 | A g | ν(C-H) | Symmetric C-H Stretch |

| 2215 | 2394 | A g | ν(C≡N) | Symmetric C≡N Stretch |

| 1610 | 1711 | A g | ν(C=C) | C=C Stretch |

| 1290 | 1325 | A g | δ(C-H) | In-plane C-H Bend |

| 1010 | 1029 | A g | ν(C-C) | Symmetric C-C Stretch |

| 596 | 547 | A g | δ(C=C-C) | In-plane C=C-C Bend |

| 265 | 259 | A g | δ(C-C≡N) | In-plane C-C≡N Bend |

| 845 | 889 | B g | γ(C-H) | Out-of-plane C-H Bend |

| 251 | 259 | B g | γ(C-C≡N) | Out-of-plane C-C≡N Bend |

Note: Observed frequencies are primarily from solid-state measurements. Calculated frequencies are from DFT calculations and may vary depending on the level of theory and basis set used.

Experimental Protocols

Detailed methodologies for obtaining high-quality infrared and Raman spectra of solid this compound are provided below.

3.1. Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid this compound.

Methodology: KBr Pellet Transmission

This is a common method for obtaining high-quality IR spectra of solid samples.

-

Sample Preparation:

-

Gently grind 1-2 mg of this compound powder using an agate mortar and pestle.

-

Add approximately 200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.

-

Thoroughly mix and grind the this compound and KBr until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

-

Instrumentation and Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum should be presented in terms of absorbance or transmittance.

-

3.2. Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of solid this compound.

Methodology: Dispersive Raman Spectroscopy

-

Sample Preparation:

-

Place a small amount (a few milligrams) of this compound powder onto a clean microscope slide or into a shallow well plate.

-

No further sample preparation is typically required.

-

-

Instrumentation and Data Acquisition:

-

Place the sample on the stage of a Raman microscope.

-

Select an appropriate laser excitation wavelength (e.g., 532 nm, 785 nm). A longer wavelength may be necessary to avoid fluorescence.

-

Focus the laser onto the sample using the microscope objective.

-

Set the laser power to a level that provides a good signal without causing sample degradation.

-

Acquire the Raman spectrum over a suitable wavenumber range (e.g., 100-3500 cm⁻¹).

-

The acquisition time and number of accumulations should be optimized to achieve a good signal-to-noise ratio.

-

Mandatory Visualizations

Diagram 1: Experimental Workflow for Vibrational Spectroscopy of this compound

Caption: Experimental workflow for the vibrational analysis of this compound.

Diagram 2: Logical Relationship in Spectroscopic Analysis

Caption: Logical relationships in the spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the Electron Affinity and Ionization Energy of Fumaronitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron affinity and ionization energy of fumaronitrile, a molecule of significant interest due to its unique electronic properties. This compound's structure, characterized by a carbon-carbon double bond conjugated with two nitrile groups, makes it an excellent electron acceptor, a property crucial in the fields of materials science and drug design. Understanding its electron affinity and ionization energy is fundamental to predicting its chemical reactivity, stability, and potential interactions in various chemical and biological systems.

Quantitative Data Summary

The electron affinity and ionization energy of this compound have been determined through various experimental techniques and theoretical calculations. The following table summarizes the key quantitative data available in the scientific literature.

| Property | Type | Value (eV) | Method | Reference |

| Electron Affinity (EA) | Adiabatic (Experimental) | 1.21 ± 0.02 | Photodetachment Photoelectron Imaging Spectroscopy | [1][2][3] |

| Adiabatic (Experimental) | 1.249 ± 0.087 | Thermal Decomposition Equilibrium | [4] | |

| Adiabatic (Experimental) | 0.79 ± 0.10 | Magnetron Method (Considered less reliable) | [4] | |

| Vertical (Theoretical) | See Note 1 | EOM-XX-CCSD(dT) | [1][2][3] | |

| Ionization Energy (IE) | Adiabatic (Experimental) | 11.16 ± 0.03 | Photoionization | [4] |

| Adiabatic (Experimental) | 11.15 | Photoelectron Spectroscopy | [4] | |

| Vertical (Experimental) | 11.3 | Photoelectron Spectroscopy | [4] | |

| Vertical (Theoretical) | See Note 1 | CCSD(T) | [1][2][3] |

Note 1: While the referenced literature indicates that theoretical calculations for vertical electron affinity and ionization energy were performed and show good agreement with experimental results, specific numerical values were not provided in the abstracts.[1][2][3]

Experimental Protocols

The determination of electron affinity and ionization energy relies on sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.

Determination of Ionization Energy via Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a powerful technique for measuring the ionization energies of molecules. The process involves irradiating a sample with monochromatic radiation and analyzing the kinetic energy of the ejected electrons.

Methodology:

-

Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber. The low pressure is essential to prevent collisions between molecules and ejected electrons.

-

Ionization Source: The this compound molecules are irradiated with a monochromatic source of high-energy photons, typically from a helium discharge lamp (for Ultraviolet Photoelectron Spectroscopy, UPS) or an X-ray source (for X-ray Photoelectron Spectroscopy, XPS). The energy of these photons (hν) is known with high precision.

-

Electron Ejection: When a photon with sufficient energy strikes a this compound molecule, it can eject an electron from one of its molecular orbitals.

-

Kinetic Energy Analysis: The ejected photoelectrons travel into an electron energy analyzer. This device separates the electrons based on their kinetic energy (KE).

-

Detection: A detector counts the number of electrons at each kinetic energy, generating a photoelectron spectrum.

-

Data Interpretation: The ionization energy (IE) is calculated using the principle of conservation of energy: IE = hν - KE. Each peak in the spectrum corresponds to the ionization from a different molecular orbital. The peak with the lowest binding energy corresponds to the first ionization energy, which is the energy required to remove an electron from the Highest Occupied Molecular Orbital (HOMO).

Determination of Electron Affinity via Photodetachment Photoelectron Imaging Spectroscopy

Photodetachment spectroscopy is used to measure the electron affinity of a molecule by studying the detachment of an electron from its negative ion.

Methodology:

-

Anion Generation: The this compound radical anion (fn⁻) is generated. A common method is to cross a supersonic expansion of a precursor gas mixture with a high-energy electron beam.

-

Mass Selection: The generated anions are guided into a time-of-flight (TOF) mass spectrometer, which separates the this compound anions from other species based on their mass-to-charge ratio.

-

Photodetachment: The mass-selected this compound anions are irradiated with a laser pulse of a specific wavelength (and therefore, known photon energy, hν). If the photon energy is greater than the electron affinity of the molecule, an electron can be detached.

-

Electron Imaging: The detached electrons are accelerated by an electric field onto a position-sensitive detector. A magnetic field is often used to guide the electrons. This setup, known as a velocity-map imaging (VMI) spectrometer, allows for the determination of the kinetic energy and angular distribution of the detached electrons.

-

Data Analysis: The electron binding energy (eBE) is calculated from the kinetic energy (KE) of the detached electrons and the photon energy of the laser: eBE = hν - KE. The adiabatic electron affinity is determined from the onset of the photoelectron spectrum, corresponding to the transition from the ground vibrational state of the anion to the ground vibrational state of the neutral molecule.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental setups for determining the ionization energy and electron affinity of this compound.

References

Early Studies on the Reactivity of Fumaronitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early foundational studies on the reactivity of fumaronitrile. This compound, a symmetrical and electron-deficient alkene, serves as a versatile building block in organic synthesis. Its reactivity is dominated by its susceptibility to cycloaddition reactions, its ability to undergo polymerization, and its capacity for isomerization. This document details key experimental protocols, summarizes quantitative data, and provides mechanistic insights into these fundamental transformations.

Cycloaddition Reactions of this compound

This compound is an excellent dienophile and dipolarophile in cycloaddition reactions due to the electron-withdrawing nature of its two nitrile groups, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO).

Diels-Alder Reaction with Cyclopentadiene (B3395910)

Early investigations into the Diels-Alder reaction of this compound with cyclopentadiene highlighted its utility in forming bicyclic adducts. Studies have reported on the kinetics of this reaction in aqueous solutions, noting the influence of various cosolutes on the reaction rate. For instance, alkali-metal salts were found to accelerate the reaction, while tetraethylammonium (B1195904) chloride and certain surfactants had a retarding effect[1].

The following is a representative experimental protocol for the Diels-Alder reaction between this compound and cyclopentadiene, based on general procedures for similar reactions.

-

Reactant Preparation : this compound is purified by recrystallization from a suitable solvent like toluene (B28343). Cyclopentadiene is freshly prepared by cracking dicyclopentadiene (B1670491) at high temperatures.

-

Reaction Setup : A solution of this compound in a chosen solvent (e.g., water, ethyl acetate) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Initiation : Freshly cracked cyclopentadiene is added to the this compound solution. The reaction is typically conducted at room temperature or with gentle heating.

-

Monitoring : The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Purification : Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product, a norbornene derivative, is then purified by recrystallization or column chromatography to yield the desired adduct.

| Parameter | Observation | Reference |

| Effect of Alkali-Metal Salts | Accelerates reaction rate | [1] |

| Effect of Tetraethylammonium Chloride | Retards reaction rate | [1] |

| Effect of Surfactants | Retards reaction rate | [1] |

The Diels-Alder reaction is a concerted pericyclic reaction. The [4π] electron system of the diene (cyclopentadiene) and the [2π] electron system of the dienophile (this compound) interact through a cyclic transition state to form the six-membered ring of the product.

1,3-Dipolar Cycloaddition

This compound also participates in 1,3-dipolar cycloadditions. An early example includes its reaction with C,N-diphenylnitrone. Such reactions are valuable for the synthesis of five-membered heterocyclic compounds.

The following protocol is representative of a 1,3-dipolar cycloaddition involving a nitrone and an activated alkene like this compound.

-

Reactant Preparation : C,N-diphenylnitrone and this compound are dissolved in a suitable aprotic solvent, such as toluene or dichloromethane, in a reaction flask.

-

Reaction Conditions : The reaction mixture is typically stirred at room temperature or heated to reflux to facilitate the cycloaddition.

-

Monitoring and Workup : The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography on silica (B1680970) gel to isolate the isoxazolidine (B1194047) product.

Studies on the kinetics of the 1,3-dipolar cycloaddition of C,N-diphenylnitrone with this compound have been conducted to understand the influence of the solvent on the reaction rate, though specific quantitative data from these early studies are not detailed here[2].

Similar to the Diels-Alder reaction, the 1,3-dipolar cycloaddition is a concerted process. The 4π electrons of the 1,3-dipole (C,N-diphenylnitrone) react with the 2π electrons of the dipolarophile (this compound) to form a five-membered heterocyclic ring.

Polymerization of this compound

This compound can be copolymerized with other monomers to produce polymers with tailored properties. A notable early example is its redox copolymerization with acrylonitrile (B1666552).

Redox Copolymerization with Acrylonitrile

The redox copolymerization of acrylonitrile (AN) with this compound (FN) has been studied as a method to produce precursors for carbon fiber. This process is typically carried out in an aqueous medium using a redox initiator system.

-

Monomer Preparation : Acrylonitrile and this compound are used in varying feed ratios (e.g., 97:3, 95:5, 90:10 AN:FN)[3].

-

Reaction Setup : The copolymerization is conducted in water at a controlled temperature, for example, 40°C[3].

-

Initiation : A redox initiator system, such as potassium persulfate (KPS) and sodium bisulfite (SBS), is used to initiate the polymerization[3].

-

Polymer Isolation : After the polymerization, the resulting copolymer is isolated and characterized using techniques like Fourier Transform Infrared Spectroscopy (FT-IR), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA)[3].

The incorporation of this compound into the acrylonitrile polymer has been shown to affect its thermal properties, which is crucial for its application as a carbon fiber precursor.

| AN:FN Monomer Feed Ratio | Observation | Reference |

| 100:0 | Heat liberation during cyclization: 758 Jg⁻¹ | [3] |

| 90:10 | Highest char yield: 53% | [3] |

| Not specified | Lower heat liberation during cyclization (510 Jg⁻¹) compared to homo(PAN) | [3] |

| Not specified | Initial cyclization occurs at lower temperatures compared to homo(PAN) | [3] |

The redox initiators generate free radicals, which initiate the polymerization of the vinyl monomers. The this compound is incorporated into the growing polymer chain, influencing the properties of the final material.

References

The Genesis of Fumaronitrile: A Technical Account of its Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical discovery and the first documented synthesis of fumaronitrile, a molecule of significant interest in contemporary chemical research and drug development. While the precise moment of its initial observation remains obscured in the annals of 19th-century organic chemistry, this document reconstructs the likely scientific landscape of its emergence and details an early, well-documented synthetic protocol.

Historical Context: The Dawn of Nitrile Chemistry

The discovery of this compound is intrinsically linked to the burgeoning field of organic synthesis in the 19th century. The pioneering work on nitriles, then often referred to as "cyanides," laid the groundwork for the eventual isolation and characterization of this unsaturated dinitrile. Key milestones in the history of nitrile chemistry include the first synthesis of hydrogen cyanide by C. W. Scheele in 1782, followed by the preparation of the pure acid by J. L. Gay-Lussac in 1811. The synthesis of benzonitrile (B105546) in 1832 by Friedrich Wöhler and Justus von Liebig, and propionitrile (B127096) by Théophile-Jules Pelouze in 1834, marked the extension of nitrile synthesis to more complex organic structures.[1][2]

Given this context, it is highly probable that this compound, as the dinitrile of fumaric acid, was first prepared through the dehydration of fumaramide (B1208544), a common method for nitrile synthesis during that era. Organic chemists of the time were actively exploring the reactions of dicarboxylic acids and their derivatives, making the synthesis of this compound a logical extension of their investigations.

First Documented Synthesis: Dehydration of Fumaramide

While the original discoverer remains unconfirmed, one of the earliest and most straightforward methods for the preparation of this compound is the dehydration of fumaramide. This reaction typically employs a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).[1] The overall transformation involves the removal of two molecules of water from fumaramide to form the corresponding dinitrile.

Experimental Protocol: Synthesis of this compound from Fumaramide

The following protocol is a representative procedure for the synthesis of this compound via the dehydration of fumaramide, based on established chemical principles of the 19th and early 20th centuries.

Materials:

-

Fumaramide

-

Phosphorus pentoxide (P₂O₅)

-

Sand (optional, as a heat transfer medium)

-

Distillation apparatus

-

Receiving flask

-

Heating mantle or Bunsen burner

Procedure:

-

Preparation of the Reaction Mixture: In a dry distillation flask, thoroughly mix fumaramide with at least a twofold molar excess of phosphorus pentoxide. The addition of dry sand to the mixture can aid in ensuring even heat distribution.

-

Apparatus Setup: Assemble a distillation apparatus, ensuring all glassware is thoroughly dried to prevent premature reaction of the dehydrating agent. The receiving flask should be cooled in an ice bath to efficiently collect the sublimed product.

-

Dehydration and Distillation: Gently heat the reaction mixture. As the temperature rises, the fumaramide will dehydrate, and the this compound product will sublime and distill over into the cooled receiving flask.

-

Purification: The crude this compound collected in the receiver can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or water, to yield a white crystalline solid.

Reaction Pathway

The synthesis of this compound from fumaramide proceeds through the dehydration of the primary amide groups.

Caption: Dehydration of fumaramide to this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₄H₂N₂ |

| Molecular Weight | 78.07 g/mol |

| Melting Point | 93-95 °C |

| Boiling Point | 186 °C |

| Appearance | White crystalline solid |

| Solubility | Soluble in ethanol, ether, and hot water. Sparingly soluble in cold water. |

Logical Workflow of Synthesis and Purification

The overall process for obtaining pure this compound from its diamide (B1670390) precursor can be visualized as a sequential workflow.

Caption: Experimental workflow for this compound synthesis.

Conclusion

While the exact historical genesis of this compound remains to be definitively established, its synthesis via the dehydration of fumaramide represents a historically significant and chemically straightforward method. This technical guide provides researchers and professionals in drug development with a concise overview of the likely historical context of its discovery and a detailed protocol for one of its earliest synthetic routes. The provided data and workflows offer a foundational understanding of this important chemical entity.

References

A Comprehensive Technical Guide to the Thermochemical Properties of Fumaronitrile

For Researchers, Scientists, and Drug Development Professionals